molecular formula C20H20O5S B14615596 1H-Indene-3-carboxylic acid, 7-[[4-(1,1-dimethylethyl)phenoxy]sulfonyl]- CAS No. 58886-61-6

1H-Indene-3-carboxylic acid, 7-[[4-(1,1-dimethylethyl)phenoxy]sulfonyl]-

Cat. No.: B14615596
CAS No.: 58886-61-6
M. Wt: 372.4 g/mol
InChI Key: RBZZICLVXOCYHV-UHFFFAOYSA-N
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Description

1H-Indene-3-carboxylic acid, 7-[[4-(1,1-dimethylethyl)phenoxy]sulfonyl]- is a complex organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a carboxylic acid group at the third position of the indene ring and a sulfonyl group attached to a phenoxy moiety with a tert-butyl substituent. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-3-carboxylic acid, 7-[[4-(1,1-dimethylethyl)phenoxy]sulfonyl]- typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through the cyclization of suitable precursors such as 2-phenyl-1,3-butadiene.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Attachment of the Phenoxy Sulfonyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Indene-3-carboxylic acid, 7-[[4-(1,1-dimethylethyl)phenoxy]sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1H-Indene-3-carboxylic acid, 7-[[4-(1,1-dimethylethyl)phenoxy]sulfonyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Indene-3-carboxylic acid, 7-[[4-(1,1-dimethylethyl)phenoxy]sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    1H-Indene-3-carboxylic acid: Lacks the phenoxy sulfonyl group, making it less complex.

    2-Phenylindene: Similar indene structure but with a phenyl group instead of a carboxylic acid.

    3- (Trifluoromethyl)-1H-indene: Contains a trifluoromethyl group, offering different chemical properties.

Uniqueness

1H-Indene-3-carboxylic acid, 7-[[4-(1,1-dimethylethyl)phenoxy]sulfonyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the tert-butyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

58886-61-6

Molecular Formula

C20H20O5S

Molecular Weight

372.4 g/mol

IUPAC Name

4-(4-tert-butylphenoxy)sulfonyl-3H-indene-1-carboxylic acid

InChI

InChI=1S/C20H20O5S/c1-20(2,3)13-7-9-14(10-8-13)25-26(23,24)18-6-4-5-15-16(18)11-12-17(15)19(21)22/h4-10,12H,11H2,1-3H3,(H,21,22)

InChI Key

RBZZICLVXOCYHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2CC=C3C(=O)O

Origin of Product

United States

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